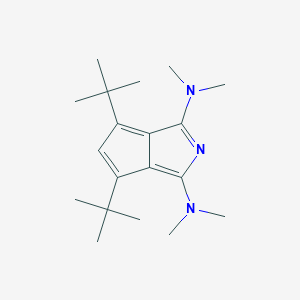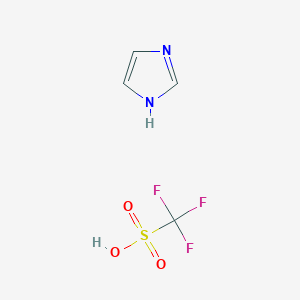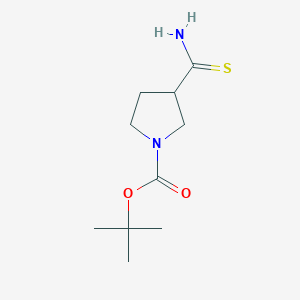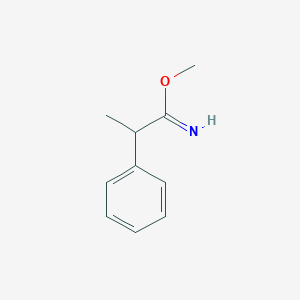
Methyl 2-phenylpropanimidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-phenylpropanimidate is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a derivative of the amino acid phenylalanine and has been shown to have a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of Methyl 2-phenylpropanimidate is not fully understood, but it is thought to involve the inhibition of monoamine transporters in the brain. This leads to an increase in the levels of dopamine and norepinephrine, which can have a range of effects on behavior and mood.
Biochemical and Physiological Effects
Methyl 2-phenylpropanimidate has been shown to have a range of biochemical and physiological effects. In addition to its effects on neurotransmitter levels in the brain, this compound has also been shown to have analgesic and anti-inflammatory properties. It has also been shown to have a protective effect on the liver and to improve insulin sensitivity in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Methyl 2-phenylpropanimidate in lab experiments is its ability to alter neurotransmitter levels in the brain. This can be useful for studying the effects of these neurotransmitters on behavior and mood. However, one limitation of using this compound is that it can be difficult to control the dose and timing of administration, which can make it difficult to draw clear conclusions from experimental data.
Orientations Futures
There are many potential future directions for research on Methyl 2-phenylpropanimidate. One area of interest is in the development of new drugs that target monoamine transporters in the brain. Another area of interest is in the study of the effects of this compound on other physiological systems, such as the immune system and the cardiovascular system. Additionally, further research is needed to determine the optimal dose and administration schedule for this compound in lab experiments.
Méthodes De Synthèse
Methyl 2-phenylpropanimidate can be synthesized through a variety of methods, including the reaction of phenylalanine with methyl chloroformate or the reaction of N-methylimidazole with 2-phenylpropionyl chloride. The yield of this synthesis method can be improved by using a catalytic amount of a base such as triethylamine or pyridine.
Applications De Recherche Scientifique
Methyl 2-phenylpropanimidate has been used in a variety of scientific research applications. One of the most common uses of this compound is in the study of neurotransmitters in the brain. Methyl 2-phenylpropanimidate has been shown to inhibit the uptake of dopamine and norepinephrine in the brain, which can lead to increased levels of these neurotransmitters and altered behavior.
Propriétés
Numéro CAS |
111238-49-4 |
|---|---|
Formule moléculaire |
C10H13NO |
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
methyl 2-phenylpropanimidate |
InChI |
InChI=1S/C10H13NO/c1-8(10(11)12-2)9-6-4-3-5-7-9/h3-8,11H,1-2H3 |
Clé InChI |
MHUYUZCILQLIPS-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)C(=N)OC |
SMILES canonique |
CC(C1=CC=CC=C1)C(=N)OC |
Synonymes |
Benzeneethanimidic acid, -alpha--methyl-, methyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6aR)-3-(1,1-Dimethylheptyl)-6abeta,7,8,10aalpha-tetrahydro-1-hydroxy-6,6-dimethyl-6H-dibenzo[b,d]pyran-9-c](/img/structure/B39923.png)
![4-[(E)-(4-Bromophenyl)diazenyl]-N-phenylaniline](/img/structure/B39924.png)
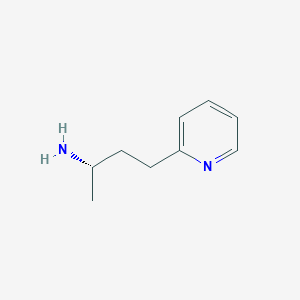
![7,7-Difluoro-1-methylbicyclo[4.1.0]heptane](/img/structure/B39926.png)
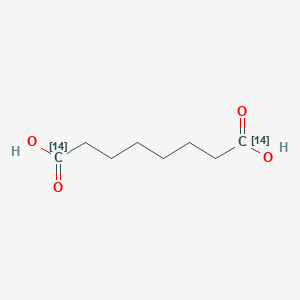
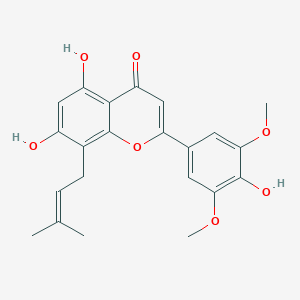
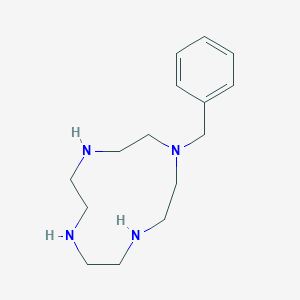
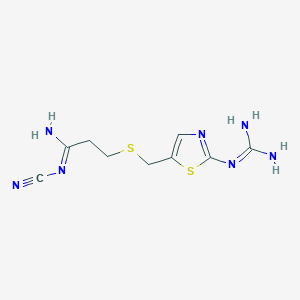
![1-[2-(1H-Indol-3-yl)-ethyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B39937.png)
![4-[[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl]benzenesulfonamide](/img/structure/B39941.png)
![Thiazolo[3,2-a]benzimidazole, 8-fluoro-2,3-dihydro-(9CI)](/img/structure/B39947.png)
